molecular formula C12H12N2O3S2 B2514113 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1790201-12-5

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2514113
CAS No.: 1790201-12-5
M. Wt: 296.36
InChI Key: ZFKVPWVALCMXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic chemical compound designed for research applications, incorporating the privileged thiazolidine-2,4-dione (TZD) scaffold. The TZD moiety is a versatile heterocyclic ring system with sulfur and nitrogen atoms that is a well-recognized pharmacophore in medicinal chemistry due to its diverse biological profile . This specific derivative is characterized by a thiophene-3-carbonyl group linked via a pyrrolidine ring to the TZD core, a structure that may interest researchers exploring structure-activity relationships. The TZD scaffold is extensively documented in scientific literature for its potential in various research areas. It has been studied primarily for its role in modulating metabolic pathways as an activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key target in diabetes research . Beyond metabolic diseases, TZD derivatives have shown promise in investigations for antimicrobial , anticancer , anti-inflammatory , and antioxidant activities . The mechanism of action for TZDs in metabolic research is linked to their ability to bind to the PPARγ receptor, enhancing insulin sensitivity and regulating genes involved in glucose and lipid metabolism . Researchers are also exploring antimicrobial mechanisms, which may involve inhibition of bacterial cell wall synthesis enzymes like Mur ligases . This product is intended for research and further chemical characterization in a controlled laboratory environment. It is provided "For Research Use Only". Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c15-10-7-19-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-18-6-8/h2,4,6,9H,1,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKVPWVALCMXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of thiophene-3-carboxylic acid with pyrrolidine derivatives, followed by cyclization with thiazolidine-2,4-dione. The reaction conditions often require the use of catalysts, such as phosphorus pentasulfide (P4S10), and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives containing thiophene and thiazolidine structures exhibit significant antifungal properties. For instance, compounds similar to 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione have been synthesized and tested against various fungi such as Fusarium graminearum and Rhizoctonia solani. These studies show promising results with effective concentrations significantly lower than traditional antifungal agents .

Anticancer Properties

Compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines. For example, thiazolidinediones have been linked to the inhibition of cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest. The incorporation of thiophene moieties enhances these effects, making them potential candidates for further development in cancer therapy .

Antidiabetic Effects

Thiazolidinediones are well-known for their role as insulin sensitizers in diabetes management. The structural features of This compound may contribute to its efficacy in glucose metabolism regulation and lipid profile improvement, thus presenting a dual role in managing diabetes and its complications .

Herbicidal Activity

Recent studies have explored the herbicidal potential of thiazolidinedione derivatives. The compound's ability to inhibit specific plant growth processes makes it a candidate for developing new herbicides that can effectively control weed populations without harming crops .

Fungicides

The antifungal properties extend beyond human medicine; they are also applicable in agriculture as fungicides. The synthesis of novel derivatives with improved efficacy against plant pathogens can lead to better crop yields and reduced reliance on conventional fungicides .

Case Studies

StudyObjectiveFindings
Study on Antifungal Activity Evaluate antifungal efficacy against Fusarium graminearumCompounds exhibited EC50 values lower than traditional antifungals
Anticancer Research Assess cytotoxic effects on HepG2 and A549 cell linesSignificant inhibition of cell proliferation observed
Herbicidal Potential Test new thiazolidinedione derivatives for herbicidal activityEffective in controlling weed growth in preliminary tests

Mechanism of Action

The mechanism of action of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazolidinedione derivatives are heavily influenced by substituents on the pyrrolidine and thiazolidinedione rings. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity Reference
3-[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione Not explicitly provided (Inferred: C12H12N2O3S2) ~312.36 (estimated) Thiophene-3-carbonyl on pyrrolidine Not directly reported N/A
3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione C11H14N2O3S 254.31 Cyclopropanecarbonyl on pyrrolidine Not reported
3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione Not provided Not provided 3-Methylthiophene-propanoyl on pyrrolidine Not reported
3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione C16H17FN2O3S 336.40 2-Fluorophenyl-propanoyl on pyrrolidine Not reported
(Z)-5-(4-methoxybenzylidene)-3-(2-oxo-2-(pyrazin-2-yl)ethyl)thiazolidine-2,4-dione C17H14N3O4S 356.38 Methoxybenzylidene at C5, pyrazine substituent Antitubercular (MIC: 1.56 µg/mL)

Key Observations:

  • Thiophene vs. The fluorophenyl analog’s fluorine atom could improve metabolic stability and membrane permeability due to its electronegativity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Property Target Compound Cyclopropane Analog Fluorophenyl Analog
Molecular Weight ~312.36 254.31 336.40
Key Functional Group Thiophene-3-carbonyl Cyclopropanecarbonyl 2-Fluorophenyl-propanoyl
Aromaticity High (thiophene) Low Moderate (fluorophenyl)
Estimated LogP ~2.5 (moderate lipophilicity) ~1.8 ~3.1 (high lipophilicity)

Biological Activity

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique structural features, including a thiophene moiety and a thiazolidine core, suggests various pharmacological applications. This article reviews the current understanding of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O4SC_{12}H_{12}N_2O_4S with a molecular weight of approximately 280.30 g/mol. Its structure includes:

  • Thiazolidine ring : Contributes to the compound's reactivity and biological interactions.
  • Pyrrolidine moiety : Influences the compound's conformational properties and interaction with biological targets.
  • Thiophene carbonyl group : Enhances lipophilicity and potential binding affinity to various receptors.

Antioxidant Properties

Research indicates that thiazolidine derivatives possess significant antioxidant activity. For instance, thiazolidine compounds have been shown to reduce intracellular reactive oxygen species (ROS) levels in various cell lines, suggesting a protective role against oxidative stress . This property is crucial in preventing cellular damage and could be beneficial in treating conditions related to oxidative stress.

Anti-inflammatory Effects

Studies on related compounds have demonstrated notable anti-inflammatory properties. For example, compounds containing thiazolidine structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. In vitro assays revealed that certain thiazolidine derivatives exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac . This suggests potential therapeutic applications in managing inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways and oxidative stress responses. The structural components—particularly the thiophene and thiazolidine rings—are thought to play a significant role in binding interactions.

In Vivo Studies

In vivo studies involving thiazolidine derivatives have shown promising results in animal models. For instance, administration of thiazolidine compounds has been associated with reduced edema in models of acute inflammation. These findings support the hypothesis that such compounds can modulate inflammatory responses effectively .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityIC50 (μg/mL)
DiclofenacNon-steroidal anti-inflammatory drugAnti-inflammatory54.65
Thiazolidine Derivative ASimilar structureAnti-inflammatory60.56
Thiazolidine Derivative BSimilar structureAntioxidantNot specified

Q & A

Q. Q1. What are the recommended synthetic routes for 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a pyrrolidine-thiophene carbonyl intermediate with a thiazolidine-2,4-dione moiety. Key steps include:

Nucleophilic substitution : Reacting thiophene-3-carbonyl chloride with pyrrolidine under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the thiophene-pyrrolidine intermediate .

Ring closure : Introducing the thiazolidine-2,4-dione group via cyclization using thiourea derivatives or via condensation with thioglycolic acid under reflux .

Yield optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and reaction temperature (80–100°C for cyclization). Catalysts like p-toluenesulfonic acid (PTSA) may enhance efficiency .

Q. Q2. How should researchers characterize the structural purity of this compound?

Methodological Answer: Use a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of pyrrolidine (δ 1.8–2.5 ppm for CH₂ groups) and thiophene (δ 6.5–7.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₃H₁₂N₂O₃S₂ requires [M+H]⁺ at 309.0382) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar thiazolidine-dione derivatives .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

Core modifications : Synthesize analogs by replacing the thiophene moiety with other heterocycles (e.g., furan or pyridine) to assess electronic effects on bioactivity .

Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding sites (e.g., the thiazolidine-2,4-dione carbonyl group) .

Biological assays : Test analogs against target enzymes (e.g., PPAR-γ for antidiabetic activity) and compare IC₅₀ values. Include positive controls like rosiglitazone for validation .

Q. Q4. What experimental strategies resolve contradictions in reported biological data for thiazolidine-dione derivatives?

Methodological Answer:

Standardize assays : Ensure consistent cell lines (e.g., HepG2 for metabolic studies) and incubation times to minimize variability .

Control for off-target effects : Use siRNA knockdown or selective inhibitors to confirm target specificity .

Meta-analysis : Pool data from multiple studies (e.g., using RevMan software) to identify trends obscured by small sample sizes .

Q. Q5. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., PPAR-γ). Focus on key residues like Tyr473 and His449 .

MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

QSAR models : Develop predictive models using descriptors like logP and polar surface area to correlate structure with activity .

Methodological Challenges and Solutions

Q. Q6. How to address solubility issues in in vitro assays for this compound?

Methodological Answer:

Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the pyrrolidine nitrogen .

Q. Q7. What advanced techniques validate target engagement in cellular models?

Methodological Answer:

Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of the target protein upon compound binding .

Click chemistry : Incorporate an alkyne tag into the compound for pull-down assays and proteomic analysis .

Cross-Disciplinary Applications

Q. Q8. How can this compound be leveraged in materials science?

Methodological Answer:

Conductive polymers : Incorporate the thiophene moiety into polythiophene matrices for organic electronics .

Coordination chemistry : Use the thiazolidine-dione core as a ligand for transition metals (e.g., Cu²⁺) in catalyst design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.